Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
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Overview
Description
Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound that features a pyridine ring with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino, methyl, and ester groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-6-methyl-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.
Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Methyl 2-oxo-2-phenylacetate: Similar ester functionality but with a phenyl group instead of a pyridine ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an indole ring and similar functional groups.
Uniqueness: Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1864554-85-7
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.20 g/mol
This compound exhibits various biological activities primarily attributed to its structural features, which include:
- Antiviral Activity : Compounds with similar pyridine and dihydropyridine structures have shown efficacy as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza . The compound may also exhibit activity against herpes simplex virus (HSV) and other viral pathogens.
- Antibacterial Properties : Research indicates that derivatives of dihydropyridine compounds demonstrate significant antibacterial activity against a range of gram-positive and gram-negative bacteria. The presence of the amino group is thought to enhance this activity by facilitating interactions with bacterial cell membranes .
- Anti-inflammatory Effects : Some studies suggest that compounds within this class can inhibit pro-inflammatory cytokines, thereby providing a potential therapeutic avenue for treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds:
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of methyl derivatives against HSV in Vero cells. The results indicated that modifications to the structure significantly enhanced antiviral activity, with some compounds demonstrating over 60% inhibition of viral replication at low concentrations .
Case Study 2: Antibacterial Testing
In vitro evaluations against various bacterial strains showed that this compound exhibited potent antibacterial effects. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory properties revealed that treatment with this compound reduced LPS-induced TNFα production in murine models. This suggests a mechanism through which it could be beneficial in managing chronic inflammatory conditions .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methyl-6-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-6-7(10)3-4-8(12)11(6)5-9(13)14-2/h3-4H,5,10H2,1-2H3 |
InChI Key |
IPORHKDNISNAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1CC(=O)OC)N |
Origin of Product |
United States |
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